Mal-PEG4-NHS ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

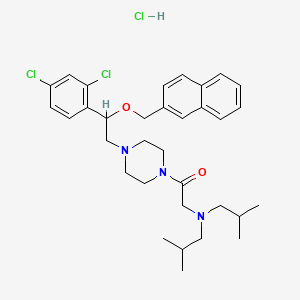

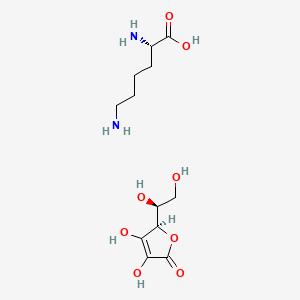

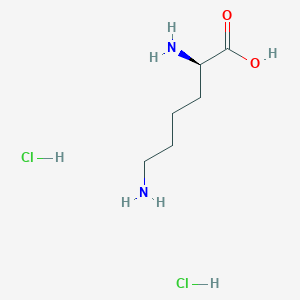

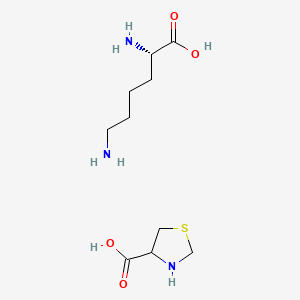

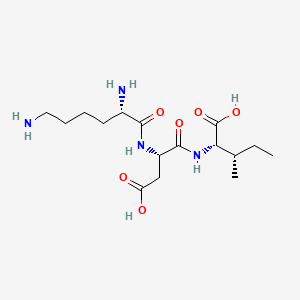

Mal-PEG4-NHS ester is a PEG derivative containing a maleimide group and an NHS ester group . It is a non-cleavable linker for bio-conjugation . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

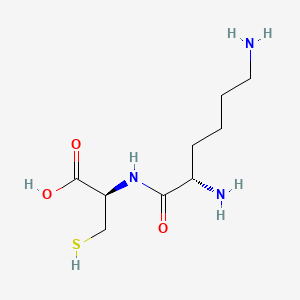

The NHS ester reacts with amino groups at pH 7-9 to form stable amide bonds . The maleimide group will react with a thiol group to form a covalent bond .Molecular Structure Analysis

The molecular formula of this compound is C19H26N2O10 . It contains a Maleimides group and a NHS group linked through a linear PEG chain .Chemical Reactions Analysis

The NHS ester of this compound can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical And Chemical Properties Analysis

The molecular weight of this compound is 442.4 g/mol . It is an off-white to yellow solid-liquid mixture . It has a solubility of 100 mg/mL in DMSO .Aplicaciones Científicas De Investigación

Immunoglobulin-Based Therapeutics : Mal-PEG4-NHS ester (referred to as NHS-PEG-MAL in the study) is used for the chemical engineering of erythrocyte membranes to display antibodies. This method enhances the efficacy and lifetime of therapeutic immunoglobulins while reducing side effects. Specifically, NHS-PEG-MAL is utilized in targeting thiol groups for creating red blood cell complexes that display antibodies, such as anti-Tumor Necrosis Factor, on their surface (Ji et al., 2019).

Bioactive Hydrogels : In regenerative medicine, this compound plays a role in the functionalization of poly(ethylene glycol) (PEG)-based hydrogel systems. These hydrogels are resistant to protein adsorption and cell adhesion, which is valuable for controlled introduction of bioactive factors. This compound is used to enhance cell-material interactions in these hydrogels, proving beneficial for various biomedical applications (Browning et al., 2013).

Biopharmaceuticals : In the field of biopharmaceuticals, this compound is significant in the process of PEGylation – the covalent bonding of polyethylene glycol (PEG) to active peptides or proteins. This process improves bioavailability and reduces immunogenicity of biopharmaceuticals, and this compound is chosen for its reaction specificity with terminal groups (Crafts et al., 2016).

Scleral Crosslinking : this compound is used in the treatment of myopia. A study demonstrated its use as a macromolecular crosslinking agent, showing improved biomechanical properties and thermal stability when used in scleral collagen crosslinking. This application points towards its potential in controlling the progression of myopia (Wang et al., 2021).

Drug Delivery Systems : In drug delivery, this compound is incorporated in the development of responsive hydrogels. For instance, a study on injectable dual redox responsive diselenide-containing poly(ethylene glycol) hydrogel utilized this compound for crosslinking, demonstrating potential in drug delivery and stimuli-responsive drug release (Gong et al., 2017).

Mecanismo De Acción

Target of Action

Mal-PEG4-NHS ester is a PEG linker containing a maleimide group and an NHS ester group . The primary targets of this compound are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein synthesis, signal transduction, and cellular communication.

Mode of Action

The NHS ester group of this compound can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . This interaction results in the formation of stable, irreversible amide bonds , which can be used for various applications, including the development of antibody-drug conjugates (ADCs) .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of this compound primarily involves the formation of a stable, covalent bond between the biomolecule and the thiol . This allows for the targeted delivery of drugs in the case of ADCs, potentially leading to improved therapeutic efficacy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can impact the efficiency of the reaction between the NHS ester group and primary amines . Additionally, the compound’s stability and efficacy can be affected by temperature and storage conditions .

Direcciones Futuras

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O10/c22-15-1-2-16(23)20(15)6-8-28-10-12-30-14-13-29-11-9-27-7-5-19(26)31-21-17(24)3-4-18(21)25/h1-2H,3-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPOSLKVPPFQGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.